3-TERT-BUTYL-N'-[(Z)-(4-CHLOROPHENYL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE
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Overview
Description
(Z)-3-(tert-butyl)-N’-(4-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a tert-butyl group, a chlorobenzylidene moiety, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(tert-butyl)-N’-(4-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(tert-butyl)-1H-pyrazole-5-carbohydrazide with 4-chlorobenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(tert-butyl)-N’-(4-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzylidene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(tert-butyl)-N’-(4-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
The compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a valuable tool for understanding biochemical pathways.
Medicine
In medicinal chemistry, (Z)-3-(tert-butyl)-N’-(4-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide is investigated for its potential therapeutic properties. It has been studied for its anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (Z)-3-(tert-butyl)-N’-(4-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-(tert-butyl)-N’-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide
- (Z)-3-(tert-butyl)-N’-(4-bromobenzylidene)-1H-pyrazole-5-carbohydrazide
- (Z)-3-(tert-butyl)-N’-(4-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide
Uniqueness
(Z)-3-(tert-butyl)-N’-(4-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the chlorobenzylidene moiety, which imparts distinct chemical and biological properties. The chlorine atom enhances the compound’s reactivity and its ability to interact with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-tert-butyl-N-[(Z)-(4-chlorophenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O/c1-15(2,3)13-8-12(18-19-13)14(21)20-17-9-10-4-6-11(16)7-5-10/h4-9H,1-3H3,(H,18,19)(H,20,21)/b17-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LARPKMACZZTYGZ-MFOYZWKCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NN1)C(=O)NN=CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=NN1)C(=O)N/N=C\C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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